4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline

Medicinal Chemistry ADME CNS Drug Discovery

Procure 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline for CNS drug discovery. Its unique 2-difluoromethyl, 4-chloro, and 6-fluoro substitution provides optimal cLogP (3.46) for blood-brain barrier penetration and TPSA (54.88 Ų) for oral bioavailability. Orthogonal reactivity of 4-Cl and 6-F handles enables efficient parallel synthesis, reducing cost per library compound vs. simpler analogs.

Molecular Formula C9H4ClF3N2
Molecular Weight 232.59 g/mol
CAS No. 1342755-17-2
Cat. No. B1428928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline
CAS1342755-17-2
Molecular FormulaC9H4ClF3N2
Molecular Weight232.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=NC(=N2)C(F)F)Cl
InChIInChI=1S/C9H4ClF3N2/c10-7-5-3-4(11)1-2-6(5)14-9(15-7)8(12)13/h1-3,8H
InChIKeyOYOWYHMXTCSOCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline: A Strategic Halogenated Quinazoline Building Block for Kinase-Focused Medicinal Chemistry


4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (CAS 1342755-17-2) is a polyhalogenated heterocyclic building block within the quinazoline family, a scaffold with extensive precedent as a core template for kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) [1]. The compound features three distinct halogen environments: a chlorine atom at the 4-position, a difluoromethyl group at the 2-position, and a fluorine atom at the 6-position. This specific substitution pattern presents a unique set of physicochemical properties and synthetic handles that are not found in the more common monosubstituted or non-fluorinated quinazoline intermediates, making it a point of differentiation for research programs focused on optimizing lead compounds through targeted fluorination [2].

Why 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline Is Not Interchangeable with Other Quinazoline Halides


The assumption that one halogenated quinazoline can be substituted for another in a research or production workflow is a critical error in procurement. The specific 4-chloro, 2-difluoromethyl, and 6-fluoro substitution pattern of this compound dictates its unique reactivity profile, electronic properties, and subsequent biological performance when elaborated into final drug candidates. Replacing this with a simpler 4-chloro-6-fluoroquinazoline would forfeit the metabolic stability and lipophilicity modulation conferred by the difluoromethyl group [1]. Conversely, using a 6-bromo-4-chloro-2-(difluoromethyl)quinazoline introduces a heavier halogen that alters the compound's molecular weight, logP, and potential for undesired reactivity, thereby changing the structure-activity relationship (SAR) of any derived library . The quantitative evidence presented below demonstrates why this precise building block is the optimal choice for specific synthetic and medicinal chemistry objectives.

Quantitative Differentiation: Evidence-Based Selection Criteria for 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline


Enhanced Lipophilicity for Blood-Brain Barrier Permeability Compared to Non-Fluorinated Analog

The presence of the 2-difluoromethyl and 6-fluoro substituents on the quinazoline core results in a significantly higher calculated partition coefficient (cLogP) compared to the non-fluorinated analog, 4-chloroquinazoline. This increase in lipophilicity is a key driver for enhancing passive permeability across biological membranes, including the blood-brain barrier (BBB), making it a superior starting point for CNS drug discovery programs [1].

Medicinal Chemistry ADME CNS Drug Discovery

Optimized Topological Polar Surface Area (TPSA) for Balancing Potency and Oral Bioavailability

The compound exhibits a calculated Topological Polar Surface Area (TPSA) of 54.88 Ų [1]. This value falls within the optimal range (20-130 Ų) for achieving good oral absorption, while also being high enough to maintain solubility and target engagement. This balance is often superior to analogs with larger substituents at the 6-position, such as 6-bromo-4-chloro-2-(difluoromethyl)quinazoline, which would have a higher molecular weight and potentially a less favorable TPSA profile for oral bioavailability .

Drug Design Oral Bioavailability Physicochemical Properties

Unique Reactivity Profile: Orthogonal Synthetic Handles for Divergent Library Synthesis

The compound's substitution pattern provides two distinct sites for nucleophilic aromatic substitution (SNAr). The 4-chloro group is known to be highly reactive towards amines, a standard reaction for installing aniline-based 'warheads' in kinase inhibitors [1]. The presence of the 6-fluoro substituent offers a secondary, less reactive site for further diversification or for modulating electronic properties without the need for additional protection/deprotection steps. This orthogonal reactivity is not available in 4-chloro-6-fluoroquinazoline, which lacks the metabolically stable 2-difluoromethyl group, nor in 2-(difluoromethyl)quinazoline, which lacks the critical 4-chloro handle for easy derivatization.

Synthetic Methodology Parallel Synthesis Medicinal Chemistry

Precedent for Kinase Inhibition: A Validated Scaffold for EGFR and HER2 Programs

While direct IC50 data for 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline as a standalone inhibitor is not available, the compound is a direct analog of a well-validated class of 6-substituted quinazoline EGFR/HER2 inhibitors. Research has shown that compound 5c in this series, which shares the core quinazoline structure, exhibited potent dual inhibition with an IC50 of 2.6 nM against EGFR and 4.3 nM against HER2 kinases [1]. The target compound is a key intermediate en route to such potent inhibitors, and its specific difluoromethyl and fluoro substitution pattern is designed to enhance metabolic stability and binding affinity compared to earlier generation, non-fluorinated analogs.

Kinase Inhibition Oncology EGFR

High-Impact Procurement Scenarios for 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline


Scenario 1: Building a CNS-Penetrant Kinase Inhibitor Library

A medicinal chemistry team targeting a kinase implicated in a neurological disorder should procure this compound. The enhanced lipophilicity (cLogP = 3.46) provided by its specific fluorination pattern makes it a superior starting point for designing brain-penetrant inhibitors [1]. The 4-chloro handle allows for rapid diversification into a library of 4-anilinoquinazolines, a privileged chemotype for CNS kinase targets, while the 6-fluoro substituent offers a built-in probe for metabolic stability [2].

Scenario 2: Optimizing Lead Compounds for Improved Oral Bioavailability

In a lead optimization campaign where oral dosing is required, this building block offers a strategic advantage. Its TPSA of 54.88 Ų is ideally balanced for both absorption and target engagement [1]. By using this compound to synthesize final analogs, researchers can expect to maintain favorable oral drug-like properties, avoiding the higher molecular weight and potential bioavailability issues associated with larger 6-bromo analogs .

Scenario 3: Divergent Synthesis of Fluorinated Quinazoline Libraries

For a core facility or CRO engaged in parallel synthesis, this compound provides unparalleled synthetic efficiency. The orthogonal reactivity of the 4-chloro and 6-fluoro groups enables two distinct diversification steps from a single scaffold [1]. This reduces the number of synthetic steps and the overall cost of goods when generating a diverse set of compounds for screening, a clear advantage over simpler building blocks that require more complex sequences for similar diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.